tert-Butyl naphthalene-1-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
66821-79-2 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-15(2,3)17-14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
InChI Key |
XXKNPBDPZLPLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl Naphthalene 1 Carboxylate and Analogous Naphthalene Esters
Direct Esterification Approaches to Naphthalene (B1677914) Carboxylates
Direct esterification is a common and straightforward method for the synthesis of esters. This involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. For the synthesis of tert-butyl esters, the use of isobutylene (B52900) as the source of the tert-butyl group is a prevalent strategy.
The reaction of a carboxylic acid with isobutylene in the presence of a protic acid catalyst is a well-established method for the synthesis of tert-butyl esters. This process, known as the Fischer esterification, is an equilibrium-driven reaction. masterorganicchemistry.com The use of an excess of the alcohol or the removal of water can shift the equilibrium towards the formation of the ester. masterorganicchemistry.com
In this method, the protic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. masterorganicchemistry.com
A continuous process for producing tert-butyl esters of aliphatic C1-C4 carboxylic acids involves reacting the carboxylic acid with isobutene in the presence of an acidic catalyst. justia.com While this method is described for aliphatic carboxylic acids, the principles can be extended to aromatic carboxylic acids like naphthalene-1-carboxylic acid. Reduced polymerization of isobutylene can be achieved by using an acidic resin catalyst with a specific range of acidity. google.com
Table 1: Reaction conditions for the esterification of isobutene with lower carboxylic acids google.com
| Carboxylic Acid | Catalyst Acidity (meq. H+/gram) | Temperature (°F) |
| Acetic Acid | 0.5 - 2.4 | 100 - 200 |
| Acetic Acid | 0.5 - 1.0 | 150 - 200 |
Various catalysts can be employed to facilitate the esterification of naphthalene carboxylic acids. Inorganic acids are commonly used as esterification catalysts. google.com For instance, in the esterification of naphthalene dicarboxylic acids with methanol (B129727), sulfuric acid can be used. google.com However, conventional esterification of naphthalene dicarboxylic acids with alcohols in the presence of an acid catalyst can result in low yields, often less than 50%. google.com
To improve the efficiency of the esterification process, alternative catalysts have been explored. A study on the esterification of 2,6-naphthalene dicarboxylic acid with methanol identified ammonium (B1175870) molybdate (B1676688) and sodium tungstate (B81510) as effective catalysts. researchgate.net The optimization of reaction conditions, including temperature, catalyst concentration, and reaction time, is crucial for achieving high conversion rates. researchgate.net
Table 2: Optimized conditions for the esterification of 2,6-naphthalene dicarboxylic acid with methanol researchgate.net
| Catalyst | Reaction Temperature (°C) | Mass Percent of Catalyst (%) | Reaction Time (h) | Mass Ratio of Methanol to 2,6-NDCA | Conversion (%) |
| Ammonium Molybdate | 190 | 1 | 0.5 | 6:1 | 95.03 |
| Sodium Tungstate | 215 | 3 | 3 | 6:1 | 92.80 |
Formation of the Naphthalene Core Incorporating Carboxylate Functionality
An alternative synthetic strategy involves the construction of the naphthalene ring system with the carboxylate group already incorporated. This approach is particularly useful for accessing highly substituted or complex naphthalene derivatives.
Modern synthetic methods offer innovative ways to construct substituted naphthalenes from non-naphthalene precursors. One such strategy involves the nitrogen-to-carbon transmutation of isoquinolines. nih.gov This method utilizes an inexpensive and commercially available phosphonium (B103445) ylide as a carbon source to furnish a wide range of substituted naphthalenes. nih.gov The key step is the formation of a triene intermediate through ring-opening, which then undergoes 6π-electrocyclization and elimination to afford the naphthalene product. nih.gov
Another powerful technique is the electrophilic cyclization of alkynes. A wide variety of substituted naphthalenes can be prepared regioselectively under mild conditions by the 6-endo-dig electrophilic cyclization of appropriate arene-containing propargylic alcohols. nih.gov This methodology accommodates various functional groups and has been successfully extended to the synthesis of other polycyclic aromatic systems. nih.gov
Three-component coupling reactions also provide a direct route to substituted naphthalenes in a one-pot process. nih.gov The synthesis of naphthalene derivatives through the coupling of 2-alkynylbenzaldehyde hydrazones with carbene complexes and electron-deficient alkynes has been demonstrated. nih.gov This reaction proceeds through the formation of an isoindole derivative, followed by an intramolecular Diels-Alder reaction and nitrene extrusion. nih.gov
Intramolecular cyclization and annulation reactions are fundamental strategies for the construction of cyclic systems, including the naphthalene core. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings. wikipedia.org This reaction can be utilized to construct the second ring of the naphthalene system. sigmaaldrich.com For example, the reaction between a conjugated diene and a substituted alkene (dienophile) can form a substituted cyclohexene (B86901) derivative, which can then be aromatized to the naphthalene. wikipedia.org Anthracene, a larger polycyclic aromatic hydrocarbon, can undergo a Diels-Alder reaction with maleic anhydride. mnstate.edumnstate.edu While naphthalene itself is a stable diene and requires forcing conditions to react, this principle can be applied to more reactive precursors. wikipedia.org
The Dieckmann condensation is an intramolecular reaction of diesters with a base to yield β-keto esters. wikipedia.org This reaction is particularly effective for the formation of five- and six-membered rings. wikipedia.org For the synthesis of naphthalene derivatives, a suitably substituted diester can undergo Dieckmann cyclization to form a six-membered ring, which can then be further elaborated to the aromatic naphthalene system. libretexts.org The mechanism involves the deprotonation of an α-carbon to an ester group to form an enolate, which then attacks the other ester carbonyl group in an intramolecular fashion. libretexts.org
Introduction of the tert-Butyl Moiety onto Naphthalene Derivatives
The tert-butyl group can be introduced onto a pre-existing naphthalene ring through electrophilic substitution reactions. The tert-butylation of naphthalene and its derivatives is a common method for obtaining such compounds. arkat-usa.org
The alkylation of naphthalene can be achieved using a tert-butylating agent, such as tert-butyl chloride, in the presence of a catalyst. ontosight.ai More commonly, isobutylene or tert-butanol (B103910) are used in the presence of protic acids or other catalysts. arkat-usa.org The tert-butylation of naphthalene with tertiary butanol has been carried out in the liquid phase over a series of Ce-modified HY zeolites. rsc.orgrsc.org These catalysts can influence the regioselectivity of the reaction. rsc.orgrsc.org The use of rare earth exchanged Y zeolite (REY) in the alkylation of naphthalene with t-butyl alcohol (TBA) has also been reported. researchgate.netiitm.ac.in
The reaction conditions, such as temperature and the ratio of reactants, can significantly affect the conversion and product distribution. researchgate.net For example, increasing the reaction temperature can increase the conversion of naphthalene, but at higher temperatures, side reactions like dealkylation and disproportionation can occur. researchgate.net
Table 3: Methods for the tert-butylation of naphthalene derivatives
| Naphthalene Derivative | Tert-butylating Agent | Catalyst/Conditions | Reference |
| Naphthalene | tert-butyl chloride | Catalyst | ontosight.ai |
| Naphthalene-2,6-diol | Isobutylene/t-butanol | Protic acids | arkat-usa.org |
| Naphthalene | Tertiary butanol | Ce-modified HY zeolites | rsc.orgrsc.org |
| Naphthalene | t-butyl alcohol (TBA) | Rare earth exchanged Y zeolite (REY) | researchgate.netiitm.ac.in |
Regioselective tert-Butylation via Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a cornerstone of aromatic functionalization, allowing for the introduction of alkyl groups onto an aromatic ring using an alkyl halide or alkene in the presence of a Lewis acid catalyst. In the context of naphthalene, the regioselectivity of this reaction is a critical consideration, as substitution can occur at either the α (C1, C4, C5, C8) or β (C2, C3, C6, C7) positions.
The tert-butylation of naphthalene, a reaction involving a bulky alkyl group, is significantly influenced by both electronic and steric factors. While the α-position is electronically favored due to the better stabilization of the carbocation intermediate, the steric hindrance posed by the peri-hydrogen at the C8 position often directs bulky electrophiles, such as the tert-butyl group, to the less sterically crowded β-position.
Recent studies have focused on optimizing catalysts and reaction conditions to achieve high regioselectivity. The use of zeolite catalysts, for instance, has demonstrated considerable success in directing the dialkylation of naphthalene to the 2 and 6 positions. A study on the tert-butylation of naphthalene using tert-butanol over a dealuminated H-Mordenite (HM) zeolite catalyst achieved a 60% yield of 2,6-di-tert-butylnaphthalene (B165587) with a high 2,6/2,7 isomer ratio of over 50. researchgate.net This high selectivity is attributed to the shape-selective nature of the zeolite pores.
The choice of Lewis acid and solvent also plays a crucial role. Traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective, but can sometimes lead to rearrangements and a mixture of products. kcl.ac.uk The reaction conditions for the Friedel-Crafts tert-butylation of naphthalene are summarized in the table below.
| Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Major Product(s) | Ref. |
| H-Mordenite (HM) zeolite | tert-butanol | Cyclohexane | Optimized | 2,6-di-tert-butylnaphthalene | researchgate.net |
| Cerium-modified HY zeolite | tert-butanol | Liquid phase | Not specified | 2,6-di-tert-butylnaphthalene | |
| Aluminum chloride (AlCl₃) | tert-butyl halide | Dichloroethane | Varies | Mixture of mono- and di-tert-butylnaphthalenes | organic-chemistry.org |
This table presents a summary of typical conditions and outcomes for the Friedel-Crafts tert-butylation of naphthalene.
Unconventional tert-Butylation through Directed ortho-Metalation Processes
Directed ortho-metalation (DoM) offers a powerful and regioselective alternative to classical electrophilic aromatic substitution. This methodology relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophile to afford a regioselectively substituted product.
For the naphthalene scaffold, DoM strategies have been effectively employed to achieve functionalization at specific positions that are often difficult to access through conventional means. For instance, the use of an N,N-diethylcarbamoyl group as a DMG on a naphthyl system allows for selective lithiation and subsequent reaction with various electrophiles.
While direct tert-butylation of a naphthalene ring via a DoM protocol is not widely documented, the principles of this methodology suggest a viable, albeit unconventional, route. A related "contra-Friedel-Crafts" tert-butylation has been demonstrated on other aromatic systems. This involves a sequence of directed metalation, sulfinylation, and finally, an ipso-nucleophilic aromatic substitution with tert-butyllithium. This approach yields a regioselectivity that is complementary to classical Friedel-Crafts reactions.
The application of such a strategy to a naphthalene system bearing a suitable directing group could potentially allow for the introduction of a tert-butyl group at the 1-position, a precursor to tert-butyl naphthalene-1-carboxylate. The general scheme for a DoM reaction is presented below.
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Directed Metalation | Naphthalene-DMG, alkyllithium (e.g., n-BuLi, s-BuLi), THF, -78 °C | ortho-lithiated naphthalene |
| 2. Electrophilic Quench | Electrophile (E⁺) | ortho-substituted naphthalene |
This table outlines the general steps involved in a Directed ortho-Metalation (DoM) reaction on a naphthalene derivative.
Synthetic Routes to Related tert-Butyl Esters for Methodological Analogies
Drawing parallels from the synthesis of other tert-butyl esters can provide valuable insights into potential routes for this compound. The synthesis of tert-butyl acrylates, for example, showcases innovative approaches that could be adapted to naphthalene-based systems.
A notable method for the synthesis of α-substituted tert-butyl acrylates involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a key starting material. This approach offers a practical and scalable route that avoids the use of expensive coupling reagents.
The synthesis commences with a Knoevenagel condensation between an aldehyde and Meldrum's acid. The resulting α,β-unsaturated Meldrum's acid derivative is then reduced to afford a 5-monosubstituted Meldrum's acid derivative. The final step involves a Mannich-type reaction that is triggered by the rapid cycloreversion of the dioxinone ring upon heating with tert-butyl alcohol. This sequence of reactions provides the desired α-substituted tert-butyl acrylate (B77674) in good to excellent yields.
The key steps and intermediates in this synthesis are outlined in the table below.
| Step | Reaction Type | Reactants | Key Intermediate/Product |
| 1 | Knoevenagel Condensation | Aldehyde, Meldrum's acid | α,β-Unsaturated Meldrum's acid derivative |
| 2 | Reduction | Sodium borohydride, acetic acid | 5-Monosubstituted Meldrum's acid derivative |
| 3 | Mannich-type Reaction/Cycloreversion | tert-butyl alcohol, heat | α-Substituted tert-butyl acrylate |
This table summarizes the synthetic sequence for the preparation of α-substituted tert-butyl acrylates starting from Meldrum's acid.
This methodology highlights the utility of Meldrum's acid as a versatile building block in organic synthesis. While not a direct synthesis of a naphthalene ester, the principles of using a cyclic precursor that undergoes ring-opening and esterification with tert-butyl alcohol could inspire analogous strategies for the synthesis of this compound.
Computational and Theoretical Chemistry Studies on Tert Butyl Naphthalene 1 Carboxylate
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. mdpi.comresearchgate.net By focusing on the electron density rather than the complex many-electron wave function, DFT offers a computationally efficient yet accurate approach to predict a wide range of molecular properties. researchgate.net For molecules like tert-butyl naphthalene-1-carboxylate, DFT can provide fundamental insights into its geometry, stability, and reactivity.
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process computationally finds the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. For naphthalene (B1677914) derivatives, DFT methods, such as B3LYP functional combined with basis sets like 6-31G(d,p), are commonly used to predict bond lengths, bond angles, and dihedral angles. mdpi.comelixirpublishers.com
Table 1: Representative Optimized Geometrical Parameters for a Naphthalene Carboxylic Acid Derivative (Calculated via DFT) This table is illustrative and based on typical values for related structures.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.21 | - | - |
| C-O | 1.36 | - | - |
| C-C (ring) | 1.37 - 1.42 | - | - |
| C-C=O | - | 125 | - |
| C-O-C | - | 118 | - |
Data is representative and not specific to this compound.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). libretexts.org
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for predicting molecular reactivity and stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, FMO analysis would map the distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich naphthalene ring, while the LUMO would have significant contributions from the carbonyl group of the ester, indicating the likely sites for nucleophilic and electrophilic attack, respectively. elixirpublishers.comelixirpublishers.com
Table 2: Illustrative Frontier Molecular Orbital Energies for Naphthalene Derivatives This table is illustrative and based on typical values for related structures.
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Naphthalene Carboxylic Acid | -6.5 | -1.5 | 5.0 |
Data is representative and not specific to this compound.
The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution and reactive sites of a molecule. rsc.org It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. elixirpublishers.comresearchgate.net
For a molecule like this compound, a MEPS map would likely show a significant negative potential (red) around the carbonyl oxygen of the ester group, identifying it as a primary site for interaction with electrophiles or hydrogen bond donors. elixirpublishers.comnih.gov The naphthalene ring would exhibit areas of moderate negative potential above and below the plane of the rings, characteristic of π-systems. In contrast, the hydrogen atoms of the naphthalene and tert-butyl groups would show positive potential (blue). researchgate.net
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides invaluable tools for investigating the step-by-step pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Computational methods, particularly DFT, can be used to locate the geometry of these transient transition state structures and calculate their energies. researchgate.netrsc.org
For this compound, a key reaction is ester hydrolysis. A computational study of this reaction would involve mapping the potential energy surface for the approach of a nucleophile (like a hydroxide (B78521) ion or water molecule) to the carbonyl carbon. The calculations would identify the transition state for the formation of a tetrahedral intermediate. researchgate.netrsc.org The calculated energy barrier would provide a theoretical estimate of the reaction rate. Studies on the hydrolysis of naphthalic anhydrides have successfully used ab initio calculations to identify transition states where proton transfer occurs in concert with nucleophilic attack. researchgate.netrsc.org
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., replacing hydrogen with deuterium). pharmacy180.com KIEs are powerful probes of reaction mechanisms, particularly for determining whether a bond to the isotopically substituted atom is broken or formed in the rate-determining step. qmul.ac.uk
Theoretical calculations can predict KIEs by computing the vibrational frequencies of both the reactant and the transition state for the light and heavy isotopologues. The differences in zero-point vibrational energies between the isotopic molecules are the primary origin of the KIE. pharmacy180.com For a reaction involving this compound, such as hydrolysis catalyzed by an acid or base, a solvent isotope effect (kH2O/kD2O) could be calculated to elucidate the role of proton transfer in the transition state. osti.goviaea.org Theoretical studies on related systems have demonstrated the utility of this approach in distinguishing between different catalytic mechanisms. osti.gov
Correlation of Spectroscopic Data with Theoretical Models
Computational chemistry provides a powerful lens through which raw spectroscopic data can be interpreted, offering deeper insights into the electronic structure and conformation of molecules. For a compound like this compound, theoretical models are indispensable for correlating complex spectra with specific molecular features, thereby validating proposed structures and understanding their electronic properties.
Interpretation of Electron Paramagnetic Resonance (EPR) Spectra for Radical Anions
Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying species with unpaired electrons, such as radical anions. The radical anion of naphthalene and its derivatives are key intermediates in various chemical reactions, and their electronic structure is of significant theoretical interest. nih.gov The formation of a radical anion involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO) of the neutral molecule.
When this compound is reduced to its radical anion, the unpaired electron is delocalized across the naphthalene ring system. The EPR spectrum of this radical anion would consist of a complex pattern of lines resulting from the hyperfine coupling of the electron spin with the magnetic nuclei of the molecule, primarily the protons.
Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to interpret these complex spectra. By calculating the spin density distribution within the radical anion, researchers can predict the hyperfine coupling constants (hfcs) for each magnetic nucleus. researchgate.net The magnitude of the hfc for a given proton is directly proportional to the spin density at the carbon atom to which it is attached.
For the this compound radical anion, theoretical calculations would predict how the electron-withdrawing carboxylate group and the sterically bulky tert-butyl group perturb the spin density distribution compared to the unsubstituted naphthalene radical anion. The carboxylate group is expected to draw spin density towards the C1 position and the adjacent ring, while the tert-butyl group, through hyperconjugation, might slightly increase spin density on the ring system. Comparing the computationally simulated spectrum with the experimental one allows for the validation of the theoretical model and a detailed mapping of the electron's delocalization. researchgate.netdiva-portal.org
Table 1: Calculated Hyperfine Coupling Constants for Naphthalene Radical Anion (Reference System) This table presents typical calculated hyperfine coupling constants for the parent naphthalene radical anion, which serve as a baseline for interpreting the spectra of its derivatives. The values are influenced by the specific computational method and solvent model used.
| Position | Hyperfine Coupling Constant (Gauss) |
| α (1, 4, 5, 8) | ~4.9 - 5.1 G |
| β (2, 3, 6, 7) | ~1.8 - 2.0 G |
Advanced NMR Spectroscopic Analysis for Positional Assignments and Structural Proof
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a polysubstituted aromatic compound like this compound, one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are essential for unambiguous positional assignments and complete structural verification. nih.govdoi.org
In the ¹H NMR spectrum, the protons on the naphthalene ring would appear as a series of complex multiplets in the aromatic region. The tert-butyl group would exhibit a characteristic sharp singlet in the upfield region. The precise chemical shifts of the aromatic protons are dictated by the electronic effects of the substituents and the anisotropic field generated by the ring currents. chemicalbook.comdntb.gov.ua
Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carboxyl carbon would appear significantly downfield, while the quaternary carbons of the tert-butyl group and its point of attachment (C1) would also be readily identifiable. doi.orgnih.gov
Advanced 2D NMR experiments are employed to connect these signals and build a complete picture of the molecular framework:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of adjacent protons on the naphthalene rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to, definitively pairing ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assigning substitution patterns. It reveals correlations between protons and carbons that are two or three bonds away. For instance, a strong correlation between the singlet from the tert-butyl protons and the C1 carbon signal in the ¹³C spectrum would unequivocally prove the attachment of the tert-butyl group at the 1-position. Further correlations from the aromatic protons to the carboxyl carbon would confirm the position of the carboxylate group.
By integrating data from these advanced NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing definitive proof of the structure of this compound.
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Values are estimated based on data for naphthalene and substituted derivatives in a standard solvent like CDCl₃.
| Atom | Type | Typical Chemical Shift (ppm) |
| tert-Butyl Protons | ¹H | 1.3 - 1.6 |
| Aromatic Protons | ¹H | 7.4 - 8.5 |
| tert-Butyl Quaternary Carbon | ¹³C | 30 - 35 |
| tert-Butyl Methyl Carbons | ¹³C | 30 - 35 |
| Aromatic Carbons | ¹³C | 120 - 135 |
| C1-Carbon | ¹³C | 135 - 145 |
| Carboxylate Carbon (C=O) | ¹³C | 165 - 175 |
Advanced Computational Methods in Polyaromatic Hydrocarbon Chemistry
The chemistry of polyaromatic hydrocarbons (PAHs) often involves complex reaction mechanisms with short-lived intermediates that are challenging to observe experimentally. Advanced computational methods, particularly quantum mechanical calculations, have become essential for mapping potential energy surfaces, identifying transition states, and predicting the feasibility of various reaction pathways. nih.govutah.edu
Quantum Mechanical Calculations for Naphthalene Carboxylation Pathways
The introduction of a carboxyl group onto a naphthalene ring is a critical activation step in the anaerobic degradation of this common environmental pollutant. nih.gov Quantum mechanical (QM) calculations provide profound insights into the mechanism of this reaction, evaluating the energetic feasibility of different proposed pathways. researchgate.netresearchgate.net
Using methods like Density Functional Theory (DFT), researchers can model the entire reaction coordinate for the carboxylation of naphthalene. researchgate.net A common computational approach involves the B3LYP functional combined with a triple-zeta basis set, such as def2-TZVP, and includes corrections for dispersion effects (e.g., D3BJ) and solvation (e.g., SMD model). researchgate.net
Theoretical studies have investigated several potential pathways for naphthalene carboxylation. These calculations involve:
Geometry Optimization: Finding the lowest energy structure for all reactants, intermediates, transition states, and products.
Energy Calculation: Determining the relative energies of each species along the reaction coordinate. The activation energy (Ea) is the energy difference between the reactants and the transition state, which determines the reaction kinetics. nih.gov
Frequency Calculation: Confirming the nature of the stationary points (i.e., minima for stable species, first-order saddle points for transition states).
One study proposed and calculated the energies for three distinct theoretical pathways for the enzymatic carboxylation of naphthalene. researchgate.net By comparing the activation barriers and the thermodynamic stability of the intermediates for each proposed route, computational chemists can identify the most plausible mechanism. These calculations often align with and provide an explanatory framework for experimental observations, such as the finding that the activation of the naphthalene molecule itself, rather than the subsequent carboxylation, is the rate-limiting step in the enzymatic process. nih.govresearchgate.net
Table 3: Example of Calculated Relative Energies for a Proposed Naphthalene Carboxylation Pathway This table is illustrative of the data generated from quantum mechanical calculations, showing the energy profile of a reaction pathway. Energies are relative to the starting materials.
| Species | Description | Relative Energy (kJ/mol) |
| Reactants | Naphthalene + Carboxylating Agent | 0 |
| Intermediate 1 | Initial Adduct | +25 |
| Transition State 1 | First Energy Barrier | +80 |
| Intermediate 2 | Rearranged Species | -10 |
| Transition State 2 | Second Energy Barrier | +65 |
| Product | Naphthalene-1-carboxylate | -40 |
Advanced Applications and Future Research Directions of Tert Butyl Naphthalene 1 Carboxylate in Specialized Organic Synthesis
Role as a Functional Molecule Precursor in Advanced Materials Science.
Currently, there is a lack of specific research data or patents detailing the application of tert-butyl naphthalene-1-carboxylate as a dissolution inhibitor in photoresist technology. While naphthalene-based resins and other carboxylate esters have been explored in lithographic compositions, the direct use of this specific compound has not been documented in available scientific literature. patsnap.comgoogle.com
Utility in Complex Organic Synthesis as a Strategic Reagent or Intermediate.
This compound serves as a key strategic intermediate in complex organic synthesis, primarily due to the properties of the tert-butyl ester group, which acts as a robust protecting group for the carboxylic acid functionality. This allows for modifications on the naphthalene (B1677914) ring system without interference from the acidic proton of the carboxyl group.
The tert-butyl ester group is known for its stability under various reaction conditions, yet it can be cleaved selectively, making it an excellent choice for multistep synthetic pathways. A notable method involves the deprotection and simultaneous decarboxylative aromatization of tert-butyl 1-naphthoate (B1232437) derivatives. In a sequence designed to produce 1,4-disubstituted aromatics, the tert-butyl group is efficiently removed using bismuth(III) chloride hydrate (B1144303) (BiCl₃·H₂O). acs.orgresearchgate.net This treatment results in the cleavage of the ester and a spontaneous decarboxylation that restores aromaticity, a key step in the synthesis of complex natural products. researchgate.netresearchgate.net
This specific deprotection strategy highlights the controlled manner in which the carboxylate can be unmasked at a late stage of a synthesis, avoiding harsh acidic or basic conditions that might compromise sensitive functional groups elsewhere in the molecule.
The true utility of this compound is demonstrated in its role as a precursor for highly substituted and complex naphthalene-based molecules. A prime example is its use in the synthesis of the antimicrobial fungal metabolite culpin (B55326). researchgate.net In this synthetic route, tert-butyl 1-naphthoate is the starting material for a sequence involving a Birch reductive alkylation. acs.orgresearchgate.net This reaction transforms the aromatic ester into a cross-conjugated cyclohexadienone, which can then undergo further modifications, such as the addition of organometallic species.
The subsequent deprotection and decarboxylative aromatization step, mediated by BiCl₃·H₂O, yields a highly functionalized aromatic system that forms the core of the target molecule. researchgate.net This demonstrates how this compound acts as a linchpin, enabling the construction of intricate molecular architectures that would be difficult to access directly. The process effectively uses the ester group not just as a protecting group, but as a handle to facilitate a dearomatization-rearomatization strategy, leading to diverse and complex naphthalene derivatives.
Below is a table summarizing the key transformation of tert-butyl 1-naphthoate in the synthesis of a culpin precursor.
| Starting Material | Key Transformation Steps | Reagents | Intermediate Type | Final Product Type |
| tert-Butyl 1-naphthoate | 1. Birch Reductive Alkylation2. Allylic Oxidation3. Addition of Organometallic Species4. Deprotection & Aromatization | 1. Li/NH₃, Alkylating Agent2. CrO₃3. R-MgBr or R-Li4. BiCl₃·H₂O | Cross-conjugated cyclohexadienone | 1,4-Disubstituted Aromatic |
Emerging Research Areas and Unexplored Transformations.
The development of catalytic systems that directly utilize this compound or its immediate derivatives is an area with limited exploration. While metal complexes using naphthoate ligands (derived from the corresponding carboxylic acid) have been synthesized and investigated for catalytic and biological applications, the specific role of the tert-butyl ester variant in catalyst design remains largely unreported. tandfonline.comnih.gov Future research could potentially explore the synthesis of metallo-organic frameworks or bespoke catalysts where the bulky tert-butyl group might influence the steric environment and reactivity of a catalytic metal center.
Exploration of Novel Synthetic Pathways and Unconventional Reactivity
The advancement of specialized organic synthesis continually demands the development of innovative methodologies to construct complex molecular architectures and to understand the unique reactivity of functional groups in sterically demanding environments. In this context, this compound presents an interesting case study, both in the pursuit of more efficient synthetic routes to its formation and in the exploration of its potential for unconventional reactivity, largely influenced by the unique stereoelectronic environment of the naphthalene scaffold.
Novel Synthetic Pathways
Traditional methods for the synthesis of tert-butyl esters, such as the acid-catalyzed addition of a carboxylic acid to isobutene, often require harsh conditions. Recent research has focused on developing milder and more efficient protocols that are applicable to a wide range of substrates, including aromatic carboxylic acids like naphthalene-1-carboxylic acid. These novel pathways offer advantages in terms of reaction conditions, substrate scope, and functional group tolerance.
Several contemporary methods for the synthesis of tert-butyl esters from their corresponding carboxylic acids have emerged, showcasing significant improvements over classical approaches. These innovative techniques can be readily applied to the preparation of this compound from naphthalene-1-carboxylic acid, offering milder conditions and enhanced efficiency. Below is a comparative analysis of some of these novel synthetic pathways.
| Method | Reagents/Conditions | Key Advantages |
| Electromagnetic Milling | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), solvent-free, base-free, electromagnetic milling | Green, sustainable, solvent-free, base-free, and operates at ambient temperature. |
| Bis(trifluoromethanesulfonyl)imide Catalysis | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate | Fast reaction times, high yields, and applicable to sensitive substrates. |
| Metal-Free Oxidative Esterification | tert-Butyl hydroperoxide (TBHP) with benzyl (B1604629) cyanides (as precursors to the carboxylic acid) | Metal-free, involves C-C bond cleavage and C-O bond formation in one pot. |
These modern approaches represent a significant step forward in the synthesis of tert-butyl esters, providing organic chemists with a toolkit of methods that can be tailored to the specific requirements of their synthetic targets.
Unconventional Reactivity
The naphthalene ring system, particularly when substituted at the 1 and 8 positions (the peri-positions), is known to exhibit unique chemical properties due to steric strain and the enforced proximity of the substituents. This phenomenon, known as the peri-effect, can lead to unconventional reaction pathways that are not observed in other aromatic systems. While this compound itself does not have a substituent at the 8-position, its structure provides a platform to explore reactivity influenced by the introduction of a group at this sterically crowded site.
The steric bulk of the tert-butyl carboxylate group at the C1 position would exert significant influence on the reactivity of any substituent at the C8 position. Research on other 1,8-disubstituted naphthalenes has demonstrated that severe steric hindrance can lead to bond distortions and unexpected cyclizations or rearrangements. For instance, studies on 8-nitro-1-naphthoic acid have shown that the steric strain between the nitro and carboxylic acid groups can lead to unusual rearrangements and fragmentation of the naphthalene core under mild conditions. nih.gov
Based on these precedents, it can be postulated that an 8-substituted this compound could undergo unconventional transformations. For example, the introduction of a nucleophilic group at the 8-position could lead to an intramolecular cyclization with the ester carbonyl, driven by the release of steric strain. Conversely, the presence of a suitable leaving group at the 8-position might facilitate reactions that involve the participation of the carboxylate group, leading to the formation of novel heterocyclic systems fused to the naphthalene core.
Furthermore, the tert-butyl ester group itself can be a precursor to other functional groups under specific conditions. For instance, the reaction of tert-butyl esters with reagents like phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂) can selectively generate acid chlorides. This transformation, when applied to a sterically hindered system like this compound, could provide a route to otherwise difficult-to-access acyl chlorides of naphthalene-1-carboxylic acid.
The exploration of such unconventional reactivity in derivatives of this compound opens up avenues for the synthesis of novel and complex molecular architectures. The interplay of steric and electronic effects within the rigid naphthalene framework provides a rich ground for discovering new chemical transformations.
Q & A
Basic Research Questions
Q. What are the key structural features and nomenclature considerations for tert-butyl naphthalene-1-carboxylate?
- Methodological Answer : The compound’s IUPAC name reflects the tert-butyl ester group attached to the naphthalene ring at the 1-position. The tert-butyl group (C(CH₃)₃) introduces steric bulk, influencing reactivity and stability. For structural confirmation, use NMR (¹H/¹³C) to distinguish between naphthalene ring protons (aromatic δ 7.0–8.5 ppm) and tert-butyl protons (singlet at δ 1.2–1.4 ppm). X-ray crystallography (via SHELX software ) can resolve ambiguities in stereochemistry or crystal packing .
Q. What synthetic routes are commonly employed for preparing tert-butyl naphthalene-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A typical route involves nucleophilic acyl substitution using naphthalene-1-carboxylic acid and tert-butanol under acidic conditions (e.g., H₂SO₄ or HCl). Polar aprotic solvents (e.g., DCM) favor SN1 mechanisms, while temperature control (0–25°C) minimizes side reactions like ester hydrolysis. Yield optimization requires monitoring reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) and purification via silica gel chromatography .
Q. What analytical techniques are recommended for characterizing tert-butyl naphthalene-1-carboxylate, and how should data interpretation be approached?
- Methodological Answer : Combine mass spectrometry (MS) for molecular ion confirmation (m/z ~244 [M+H]⁺), FTIR for ester carbonyl stretch (~1720 cm⁻¹), and HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%). For environmental samples, use GC-MS with EPA Method 8270 to detect trace degradation products .
Advanced Research Questions
Q. How can researchers design controlled exposure studies to evaluate the toxicological profile of tert-butyl naphthalene-1-carboxylate while minimizing bias?
- Methodological Answer : Follow Tiered Risk of Bias (RoB) frameworks :
- Randomization : Use stratified randomization for animal studies to balance weight/age groups.
- Blinding : Implement double-blinding for exposure characterization and outcome assessment.
- Outcome Metrics : Include systemic effects (hepatic/renal biomarkers) and environmental monitoring (soil/water matrices) .
- Data Validation : Cross-check with EPA Toxic Substances Control Act (TSCATS) databases .
Q. What strategies can resolve contradictions in environmental degradation data for tert-butyl naphthalene-1-carboxylate across different studies?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to identify confounding variables (e.g., pH, UV exposure) using PubMed/TOXCENTER queries .
- Meta-Analysis : Normalize degradation rates (kobs) to account for matrix effects (e.g., soil organic content vs. aqueous solutions) .
- Experimental Replication : Use Fenton-like advanced oxidation (Fe(II)/H₂O₂) under controlled lab conditions to compare with field data .
Q. How can computational modeling predict the reactivity and stability of tert-butyl naphthalene-1-carboxylate derivatives under varying conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess steric hindrance effects on hydrolysis rates.
- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and degradation pathways.
- QSAR Models : Train models using PubChem data (excluding unreliable sources like BenchChem ) to correlate substituent effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
